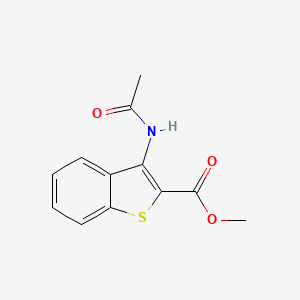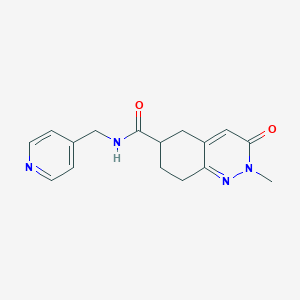
2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide” is mentioned in a US Patent Application for modulators of Mas-related G-protein receptor X2 and related products and methods . The patent application describes methods for modulating MRGPRX2 generally, or for treating a MRGPRX2 or a MRGPRX2 ortholog dependent condition, more specifically, by administering to a subject in need thereof, an effective amount of a compound having a specific structure .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Agents
Research has identified derivatives of 6-oxo-pyridine-3-carboxamide, which share a structural resemblance with the specified compound, as promising antibacterial and antifungal agents. For example, a study by El-Sehrawi et al. (2015) synthesized various derivatives and found them to exhibit broad-spectrum antibacterial activity, with some compounds showing potent effects against specific fungi like Aspergillus fumigatus. These findings suggest potential applications in treating bacterial and fungal infections (El-Sehrawi et al., 2015).
Non-Linear Optical (NLO) and Molecular Docking Studies
A study by Jayarajan et al. (2019) synthesized and characterized similar pyridine derivatives, exploring their applications in non-linear optical properties and molecular docking. They investigated how these compounds interact with the colchicine binding site of tubulin, indicating potential for inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Antidepressant and Nootropic Agents
In the field of neuroscience, Thomas et al. (2016) synthesized Schiff’s bases and azetidinones using a pyridine-4-carboxamide derivative. Their research demonstrated antidepressant and nootropic activities in these compounds, indicating their potential use in developing treatments for mental health conditions (Thomas et al., 2016).
Vaccine Adjuvant Development
Hu et al. (2018) identified a compound structurally similar to 2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide as a Toll-Like Receptor 2 (TLR2) agonist. This discovery is significant for vaccine adjuvant development, as it can help in the design of more effective vaccines (Hu et al., 2018).
Anticancer and Anti-Inflammatory Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives that demonstrated notable anticancer and anti-5-lipoxygenase activities. This suggests potential therapeutic applications in cancer treatment and managing inflammatory conditions (Rahmouni et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . MRGPRX2 is a receptor expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
The compound acts as a modulator of MRGPRX2 . By interacting with this receptor, it can influence the activation of mast cells and the subsequent release of mediators that elicit allergic and inflammatory responses .
Biochemical Pathways
It is known that mrgprx2 plays a role in mast cell activation and the release of mediators such as histamine, proteases, and heparin, as well as newly synthesized mediators like thromboxane, prostaglandin d2, leukotriene c4, tumor necrosis factor alpha, eosinol chemotactor factor, and platelet-activating factor .
Pharmacokinetics
The compound’s interaction with mrgprx2 suggests it may have a significant impact on mast cell-mediated responses throughout the body .
Result of Action
By modulating MRGPRX2, the compound can potentially ease conditions caused by IgE independent activation of MRGPRX2 or its orthologs . These conditions include pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders .
Eigenschaften
IUPAC Name |
2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-20-15(21)9-13-8-12(2-3-14(13)19-20)16(22)18-10-11-4-6-17-7-5-11/h4-7,9,12H,2-3,8,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHDYBDYKIEKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

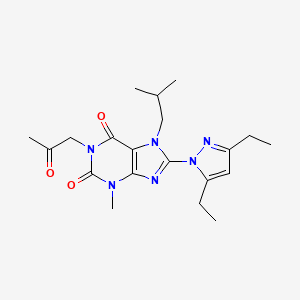


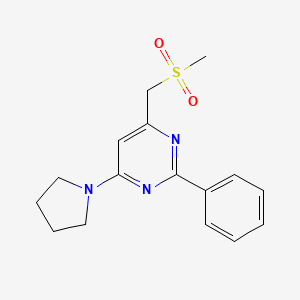
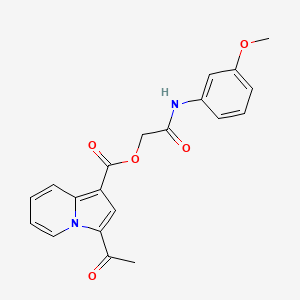


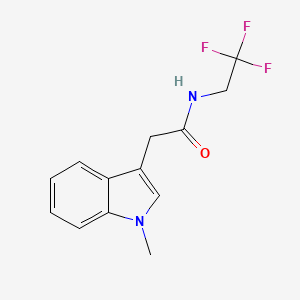
![N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2876791.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)

![N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2876799.png)
